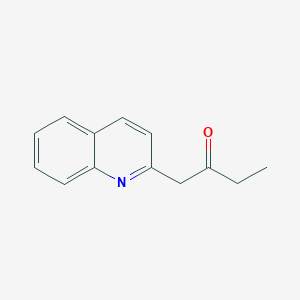![molecular formula C12H9N5O3 B13999048 5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione CAS No. 64600-55-1](/img/structure/B13999048.png)
5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core fused with a pyrimidine-2,4-dione moiety, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions with methanol sodium in butanol, leading to the formation of the desired pyrido[2,3-d]pyrimidine derivatives . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of large-scale organic synthesis techniques can be applied to produce this compound in significant quantities.
化学反应分析
Types of Reactions
5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve refluxing in appropriate solvents, such as butanol or xylene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
科学研究应用
5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a protein kinase inhibitor, which is crucial for cancer treatment.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying cellular signaling pathways and enzyme inhibition.
Industrial Applications:
作用机制
The mechanism of action of 5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and proliferation . The compound’s ability to inhibit cyclin-dependent kinases and tyrosine kinases is particularly important for its anticancer activity .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but lacks the additional pyrimidine-2,4-dione moiety.
Pyrido[2,3-d]pyrimidin-7-one: Another closely related compound, known for its tyrosine kinase inhibitory activity and potential as a cyclin-dependent kinase inhibitor.
Uniqueness
5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione is unique due to its fused pyrimidine-2,4-dione moiety, which may contribute to its distinct biological activities and potential therapeutic applications. The combination of the pyrido[2,3-d]pyrimidine core with the pyrimidine-2,4-dione structure enhances its ability to interact with various biological targets, making it a valuable compound for further research and development .
属性
CAS 编号 |
64600-55-1 |
|---|---|
分子式 |
C12H9N5O3 |
分子量 |
271.23 g/mol |
IUPAC 名称 |
5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9N5O3/c18-10-7(4-14-12(20)16-10)5-17-6-15-9-8(11(17)19)2-1-3-13-9/h1-4,6H,5H2,(H2,14,16,18,20) |
InChI 键 |
NKMSZFWCJUERFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N=CN(C2=O)CC3=CNC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


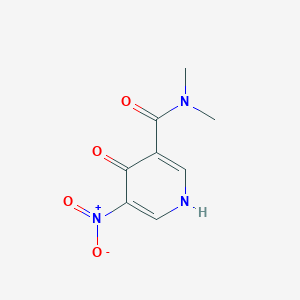
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
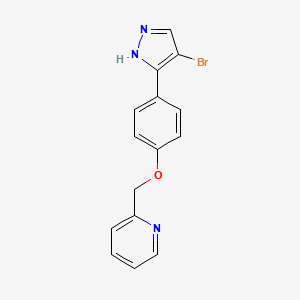
![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)
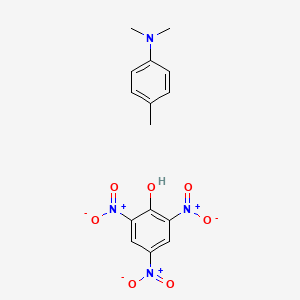
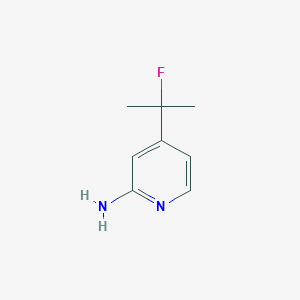
![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)
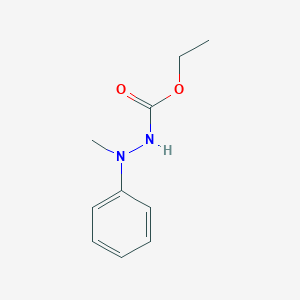
![N-Methyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B13999011.png)
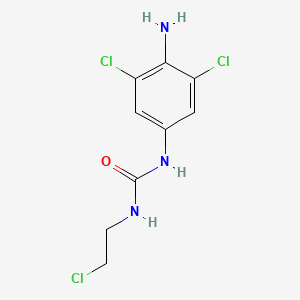
![Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate](/img/structure/B13999024.png)
![1-[[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole](/img/structure/B13999027.png)
